molecular formula C18H24N2O2S B2597970 N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide CAS No. 953941-35-0

N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2597970
CAS RN: 953941-35-0
M. Wt: 332.46
InChI Key: XOJVQBLNJSJJTK-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-2,4-dimethylbenzenesulfonamide, also known as Dibenzyl sulfonamide (DBSA), is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBSA belongs to the class of sulfonamide compounds and has been widely used in various fields such as organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

The mechanism of action of DBSA is not well understood. However, it is believed that DBSA acts as a Lewis acid catalyst in organic reactions. DBSA has a high affinity for electron-rich substrates and can activate them towards nucleophilic attack. In medicinal chemistry, DBSA has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and cholinesterase. The exact mechanism of action of DBSA in these enzymes is not well understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBSA are not well studied. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. DBSA has been shown to inhibit the growth of various cancer cell lines and has been proposed as a potential anticancer agent. It has also been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

DBSA has several advantages for use in laboratory experiments. It is readily available, easy to handle, and has low toxicity. It is also stable under a wide range of conditions and can be used in various solvents. However, DBSA has some limitations for use in laboratory experiments. It is hygroscopic and can absorb moisture from the atmosphere, which can affect its properties. It is also sensitive to light and can decompose under prolonged exposure to light.

Future Directions

DBSA has several potential future directions for scientific research. It can be used as a catalyst in various organic reactions such as the synthesis of natural products and pharmaceuticals. It can also be used as a building block in the synthesis of various biologically active compounds. In material science, DBSA can be used as a dopant in the synthesis of conducting polymers and as a stabilizer in the synthesis of metal nanoparticles. Further studies are needed to understand the mechanism of action of DBSA and its potential applications in various fields.
Conclusion
In conclusion, DBSA is a unique sulfonamide compound that has gained significant attention in scientific research due to its unique properties. It has been widely used in various fields such as organic synthesis, medicinal chemistry, and material science. DBSA has several advantages for use in laboratory experiments, including low toxicity and stability under a wide range of conditions. However, it also has some limitations, including hygroscopicity and sensitivity to light. DBSA has several potential future directions for scientific research, and further studies are needed to understand its mechanism of action and potential applications in various fields.

Synthesis Methods

DBSA can be synthesized through a variety of methods, including the reaction of dibenzylamine with sulfuryl chloride, the reaction of dibenzylamine with chlorosulfonic acid, and the reaction of dibenzylamine with sulfur trioxide. The reaction of dibenzylamine with sulfuryl chloride is the most commonly used method for synthesizing DBSA. This method involves the reaction of dibenzylamine with sulfuryl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain DBSA.

Scientific Research Applications

DBSA has been extensively used in scientific research due to its unique properties. It has been used as a catalyst in organic synthesis, a building block in medicinal chemistry, and a dopant in material science. DBSA has been used as a catalyst in various organic reactions such as the Friedel-Crafts alkylation of indoles and the Suzuki coupling reaction. It has also been used as a building block in the synthesis of various biologically active compounds such as anti-inflammatory agents, antitumor agents, and antiviral agents. In material science, DBSA has been used as a dopant in the synthesis of conducting polymers and as a stabilizer in the synthesis of metal nanoparticles.

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-14-5-10-18(15(2)13-14)23(21,22)19-12-11-16-6-8-17(9-7-16)20(3)4/h5-10,13,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJVQBLNJSJJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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